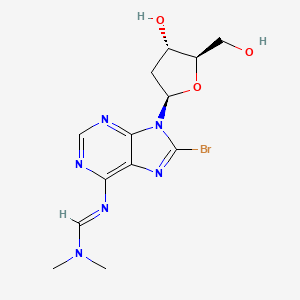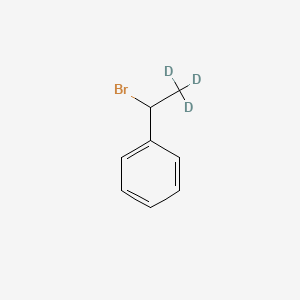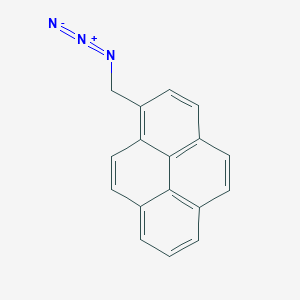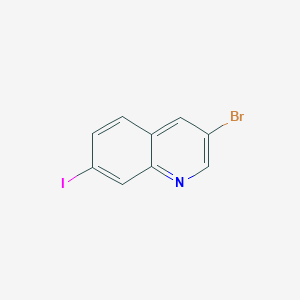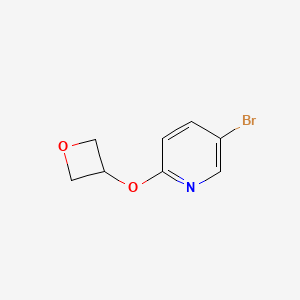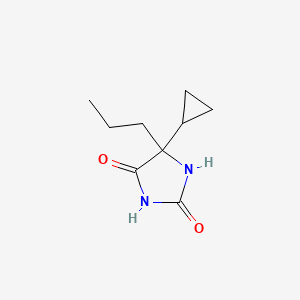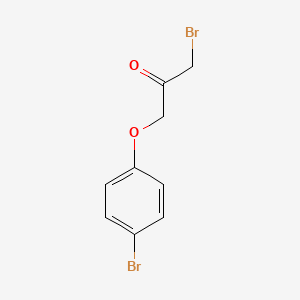
1-Bromo-3-(4-bromophenoxy)propan-2-one
Vue d'ensemble
Description
1-Bromo-3-(4-bromophenoxy)propan-2-one is a chemical compound with the CAS Number: 1955540-07-4. It has a molecular weight of 307.97 . The IUPAC name for this compound is 1-bromo-3-(4-bromophenoxy)propan-2-one .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(4-bromophenoxy)propan-2-one is 1S/C9H8Br2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
The compound 1-Bromo-3-(4-bromophenoxy)propan-2-one has a molecular weight of 307.97 . Other physical and chemical properties such as melting point, boiling point, density, and solubility were not available in the search results.Applications De Recherche Scientifique
Enzymatic Strategies in Synthesis
1-Bromo-3-(4-bromophenoxy)propan-2-one and its derivatives have been utilized in enzymatic strategies to synthesize enantioenriched compounds. For instance, biotransamination experiments have been conducted with ketones derived from this compound to yield enantiomers with high selectivity. This methodology has been pivotal in developing precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Stereochemistry and Organic Synthesis
The compound and its analogs are instrumental in regio- and stereo-selective bromo(alkoxylation) reactions, contributing to the synthesis of stereochemically complex molecules. These reactions highlight the compound's utility in facilitating precise structural modifications, which are vital for the development of various organic molecules with potential applications in different fields of chemistry (Idris et al., 2000).
Antimicrobial and Antiradical Activity
Derivatives of 1-Bromo-3-(4-bromophenoxy)propan-2-one have been synthesized and evaluated for their antimicrobial and antiradical activities. These studies are crucial in exploring the compound's potential in developing new therapeutics and understanding its biological activities (Čižmáriková et al., 2020).
Role in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of a plethora of structurally diverse and biologically significant molecules. It's involved in Sonogashira coupling and cycloisomerization cascade, underlining its importance in constructing complex organic structures with high functional group tolerance (Kishore & Satyanarayana, 2022).
Synthesis and Characterization
The compound is central to synthesizing ligands and their metal complexes, characterized by various spectroscopic methods. This highlights its significance in inorganic chemistry, especially in the synthesis and study of coordination compounds (Sampal et al., 2018).
Propriétés
IUPAC Name |
1-bromo-3-(4-bromophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSNFVGMIJICLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(4-bromophenoxy)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



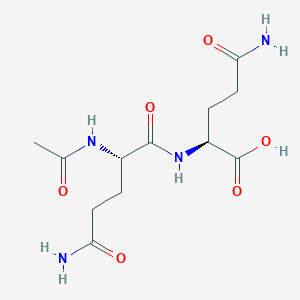
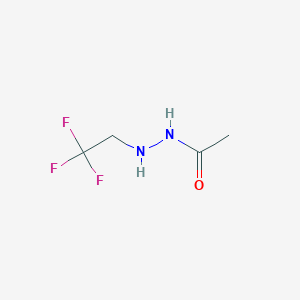
![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
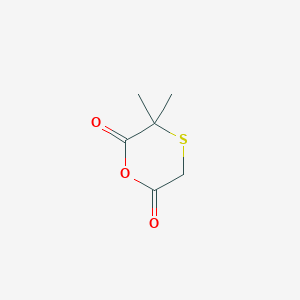
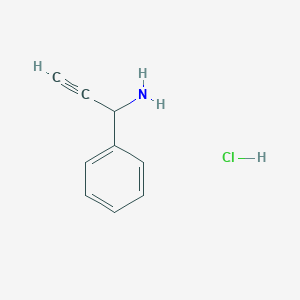
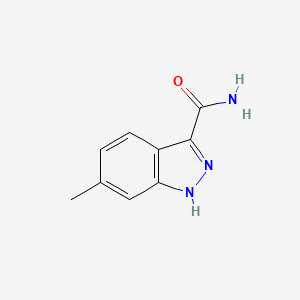
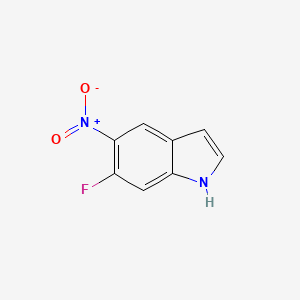
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)
